

Metabolic Fate of D-Psicose in Mammalian Systems: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	D-Psicose	
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Introduction

D-Psicose (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare sugar" due to its limited presence in nature.[1][2] It is found in small quantities in agricultural products like wheat and processed cane molasses.[3] With approximately 70% the sweetness of sucrose but a caloric value near zero, **D-Psicose** has garnered significant interest as a sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and anti-hyperlipidemic effects, make it a subject of intense research for applications in functional foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of **D-Psicose** in mammalian systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Absorption

Following oral administration, **D-Psicose** is readily absorbed from the small intestine into the bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is absorbed.[10][11] The absorption process allows **D-Psicose** to enter systemic circulation, though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of **D-Psicose** does not lead to an increase in carbohydrate energy expenditure in humans.[12] Some evidence suggests that **D-Psicose** may inhibit intestinal α-glucosidase enzymes (sucrase and maltase), which could suppress the postprandial glycemic response from other ingested carbohydrates.[5][13][14]



Distribution

Once absorbed, **D-Psicose** is distributed throughout the body via the bloodstream. Animal studies using radiolabeled **D-Psicose** have shown that it accumulates primarily in the liver and kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of 14C-labeled **D-Psicose** in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral administration in rats, the maximum blood concentration is typically observed around 60 minutes post-ingestion.[6][9]

Metabolism

A key characteristic of **D-Psicose** is that it is minimally metabolized in mammalian systems.[4] [5][16] The human body lacks the necessary enzymes to utilize **D-Psicose** in metabolic pathways for energy production.[4] This is supported by human studies showing that **D-Psicose** provides virtually no energy and is largely excreted unchanged.[10][12]

While not directly metabolized, **D-Psicose** has been shown to influence metabolic processes:

- Lipid Metabolism: In rats, dietary **D-Psicose** has been found to lower serum insulin and leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid oxidation.[17]
- Carbohydrate Metabolism: It acts as a weak inhibitor of intestinal enzymes like α-glucosidase, α-amylase, maltase, and sucrase, which can reduce the metabolism of starches and disaccharides.[5][14]

The portion of **D-Psicose** that is not absorbed in the small intestine passes to the large intestine, where it can be fermented by gut microflora, leading to the production of short-chain fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is considered low.[12]

Excretion

D-Psicose is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in rats show a similar pattern, with a significant portion of both orally and intravenously



administered **D-Psicose** being cleared via urine within hours.[6][9] After oral administration in rats, about 33% of the dose is excreted in the urine within two hours.[6][15] Following intravenous administration, the blood concentration decreases with a half-life of approximately 57 minutes, and nearly 50% is excreted in the urine within one hour.[6][9][15] Fecal excretion accounts for a smaller portion of the administered dose.[1] Within seven days of a single oral dose, less than 1% of the **D-Psicose** remains in the body.[6][9][15]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic data for **D-Psicose** from mammalian studies.

Table 1: Pharmacokinetic Parameters of **D-Psicose** in Wistar Rats

Parameter	Oral Administration (100 mg/kg)	Intravenous Administration (100 mg/kg)	Citation
Tmax (Time to Peak Blood Conc.)	60 minutes	N/A	[6][9]
Cmax (Peak Blood Conc.)	48.5 ± 15.6 μg/g	N/A	[6][9]
Blood Half-life (t½)	N/A	57 minutes	[6][9]
Urinary Excretion (at 1 hr)	~20% of dose	~50% of dose	[6][9]
Urinary Excretion (at 2 hrs)	~33% of dose	N/A	[6][9]

| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A \mid [1] |

Table 2: Cumulative Urinary Excretion of **D-Psicose** in Healthy Humans (48 hours postingestion)



Ingested Dose (g/kg Body Weight)	Mean Urinary Excretion (% of dose)	Citation
0.08 g/kg	~70%	[12]
0.17 g/kg	~70%	[12]

| 0.34 g/kg | ~70% |[12] |

Table 3: Tissue Distribution of ¹⁴C-labeled **D-Psicose** in Wistar Rats after a Single Oral Dose (100 mg/kg)

Time Post- Administration	Blood (µg/g)	Liver (µg/g)	Kidney (µg/g)	Citation
10 minutes	11.3 ± 6.4	41.4 ± 28.7	74.0 ± 54.5	[9]
30 minutes	41.8 ± 16.2	126.3 ± 45.0	287.0 ± 217.8	[9]
60 minutes	48.5 ± 15.6	200.0 ± 86.3	395.3 ± 147.1	[9]

| 120 minutes | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |[9] |

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled **D-Psicose** This protocol is based on the methodology described by Tsukamoto et al.[6][9][15]

- Synthesis of ¹⁴C-D-Psicose: Radioactive D-Psicose is enzymatically synthesized from ¹⁴C-D-Allose.
- Animal Model: Male Wistar rats are used for the study.
- Administration:
 - Oral: A single dose of ¹⁴C-**D-Psicose** (100 mg/kg body weight) dissolved in saline is administered via gavage.



- Intravenous: A single dose of ¹⁴C-**D-Psicose** (100 mg/kg body weight) is injected into the tail vein.
- Sample Collection:
 - Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.
 - Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).
 - Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney, brain, spleen, etc.) are harvested.
- Sample Processing:
 - Blood and liquid samples are mixed directly with a scintillation cocktail.
 - Solid tissues are homogenized and solubilized before adding the scintillation cocktail.
- Quantification: The radioactivity in each sample is measured using a liquid scintillation counter to determine the concentration of **D-Psicose** and its distribution.

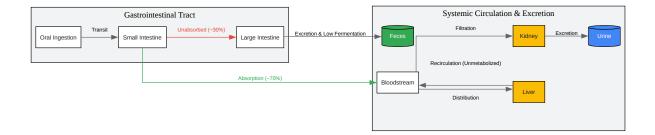
Protocol 2: Analysis of **D-Psicose** Metabolism in Humans This protocol is based on the methodology described by Iida et al.[12]

- Subjects: Healthy adult volunteers participate in the study.
- Study Design: A randomized, single-blind study design is employed.
- Administration: Subjects ingest a test beverage containing a specific dose of **D-Psicose** (e.g., 0.35 g/kg body weight).
- Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is measured using a ventilated hood system to assess if **D-Psicose** is metabolized for energy.
 Measurements are taken before and for 3 hours after ingestion.
- Excretion Analysis:



- Urine: Total urine is collected for 48 hours post-ingestion. The concentration of **D-Psicose** is quantified to determine the urinary excretion rate.
- Breath: Breath hydrogen gas concentration is measured at intervals to assess fermentation in the large intestine.
- Analytical Method: **D-Psicose** concentrations in urine are quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or capillary electrophoresis.[19][20]

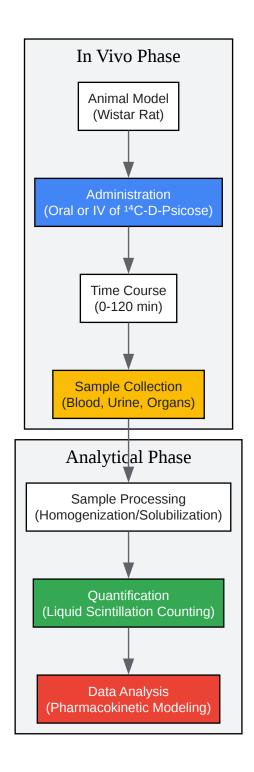
Visualizations: Pathways and Workflows



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Caption: Metabolic fate of orally ingested **D-Psicose** in mammals.

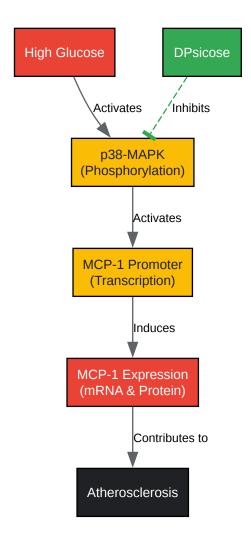




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Caption: Experimental workflow for a typical animal pharmacokinetic study.





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Caption: **D-Psicose** inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.[21]

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